

# O-Acetyl-L-Tyrosine synthesis and characterization

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## Compound of Interest

Compound Name: O-ACETYL-L-TYROSINE

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An In-depth Technical Guide to the Synthesis and Characterization of **O-Acetyl-L-Tyrosine**

## Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview for the synthesis, purification, and analytical characterization of **O-Acetyl-L-Tyrosine**. Tailored for researchers, chemists, and drug development professionals, this document elucidates the causal chemistry behind the synthetic strategy and details the validation protocols required to ensure product identity and purity.

## Introduction: The Rationale for O-Acetyl-L-Tyrosine

**O-Acetyl-L-Tyrosine** (CAS 6636-22-2) is a derivative of the amino acid L-tyrosine, where an acetyl group is attached to the phenolic hydroxyl group.<sup>[1][2]</sup> It is a distinct isomer from the more commonly known N-Acetyl-L-Tyrosine (NALT), in which the acetyl group is on the alpha-amino group.<sup>[3][4]</sup>

The strategic placement of the acetyl group on the oxygen atom modifies the molecule's polarity, solubility, and metabolic profile. This makes **O-Acetyl-L-Tyrosine** a valuable compound in various research contexts, including:

- **Prodrug Development:** The acetyl group can be hydrolyzed in vivo, releasing L-tyrosine. This modification can improve bioavailability and absorption characteristics.<sup>[5]</sup>

- **Peptide Synthesis:** It serves as a protected form of tyrosine, preventing unwanted side reactions at the hydroxyl group during peptide chain elongation.<sup>[6]</sup>
- **Biochemical Research:** Used as a specific substrate or reference standard in enzymatic assays and analytical method development.<sup>[1][5]</sup>

A critical challenge in its synthesis is achieving selective O-acetylation while the more nucleophilic amino group is present. This guide outlines a robust, field-proven strategy to overcome this hurdle.

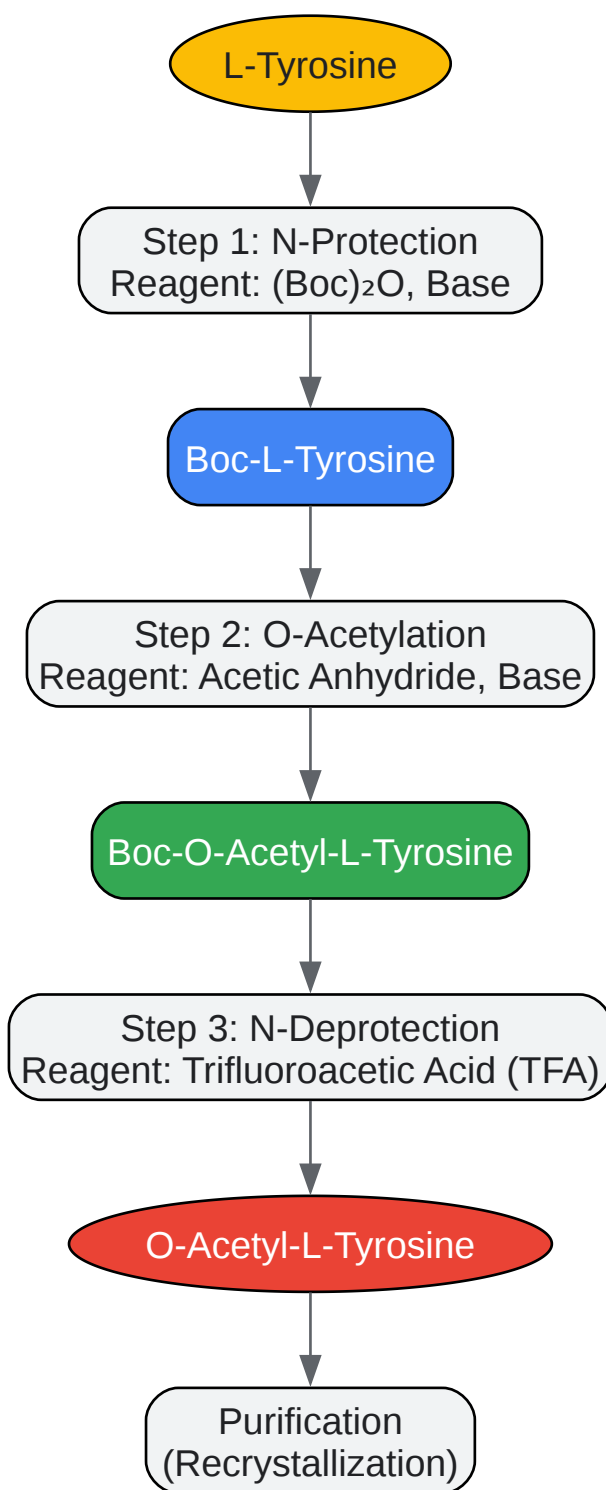
## Strategic Synthesis of O-Acetyl-L-Tyrosine

The direct acetylation of L-tyrosine with reagents like acetic anhydride under basic conditions often leads to a mixture of products, including the N-acetyl and the N,O-diacetyl derivatives, due to the high nucleophilicity of the amino group.<sup>[7]</sup> To ensure regioselective synthesis of the desired O-acetyl isomer, a protection-acetylation-deprotection strategy is employed. This approach provides precise control over the reaction, leading to a high-purity final product.

## Logical Workflow for Synthesis

The synthesis is logically structured in three main stages:

- **N-Protection:** The alpha-amino group of L-tyrosine is temporarily blocked with a protecting group, rendering it non-reactive. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the conditions required for O-acetylation and its ease of removal under acidic conditions.
- **O-Acetylation:** The phenolic hydroxyl group of the N-protected tyrosine is then acetylated.
- **N-Deprotection:** The Boc group is selectively removed to reveal the free amino group, yielding the final **O-Acetyl-L-Tyrosine** product.



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Figure 1: Strategic workflow for the synthesis of **O-Acetyl-L-Tyrosine**.

## Experimental Protocol: A Self-Validating System

This protocol is designed to maximize yield and purity while ensuring safety.

Materials:

- L-Tyrosine
- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O)
- Sodium bicarbonate (NaHCO<sub>3</sub>)
- 1,4-Dioxane
- Acetic Anhydride (Ac<sub>2</sub>O)
- Pyridine or Triethylamine (TEA)
- Dichloromethane (DCM)
- Trifluoroacetic Acid (TFA)
- Ethyl Acetate
- Hexanes
- Deionized Water
- Magnesium Sulfate (MgSO<sub>4</sub>)

PART A: N-Protection (Synthesis of Boc-L-Tyrosine)

- **Dissolution:** Dissolve L-Tyrosine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 1M sodium bicarbonate solution. Stir until a clear solution is formed.
- **Boc-Anhydride Addition:** Cool the solution to 0°C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O, 1.1 equivalents) portion-wise over 30 minutes.
- **Reaction:** Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

- Workup: Remove the 1,4-dioxane under reduced pressure. Wash the remaining aqueous solution with ethyl acetate to remove unreacted (Boc)<sub>2</sub>O.
- Acidification & Extraction: Cool the aqueous layer to 0°C and acidify with 1M HCl to a pH of ~2-3. The product will precipitate. Extract the product into ethyl acetate (3x).
- Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to yield Boc-L-Tyrosine as a white solid.

#### PART B: O-Acetylation (Synthesis of Boc-**O-Acetyl-L-Tyrosine**)

- Dissolution: Dissolve the Boc-L-Tyrosine from Part A in anhydrous dichloromethane (DCM).
- Reagent Addition: Add pyridine or triethylamine (2-3 equivalents) as a base. Cool the mixture to 0°C.
- Acetylation: Slowly add acetic anhydride (1.5 equivalents) dropwise.
- Reaction: Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
- Workup: Quench the reaction by adding water. Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO<sub>3</sub> solution, and brine.
- Drying & Concentration: Dry the organic layer over MgSO<sub>4</sub>, filter, and evaporate the solvent to yield Boc-**O-Acetyl-L-Tyrosine**, which can be purified by recrystallization from ethyl acetate/hexanes.<sup>[6]</sup>

#### PART C: N-Deprotection (Synthesis of **O-Acetyl-L-Tyrosine**)

- Dissolution: Dissolve the Boc-**O-Acetyl-L-Tyrosine** from Part B in dichloromethane.
- Deprotection: Add an excess of trifluoroacetic acid (TFA, typically a 1:1 v/v solution with DCM).
- Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction is typically accompanied by gas (CO<sub>2</sub>) evolution.

- Isolation: Concentrate the solution under reduced pressure to remove the TFA and DCM. The crude product, **O-Acetyl-L-Tyrosine**, is often obtained as a TFA salt.
- Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield the final product as a white to off-white powder.<sup>[5]</sup>

Safety Precaution: All steps should be performed in a well-ventilated fume hood. Acetic anhydride is corrosive and a lachrymator. Trifluoroacetic acid is highly corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

## Comprehensive Characterization and Quality Control

Thorough analytical characterization is imperative to confirm the structure and purity of the synthesized **O-Acetyl-L-Tyrosine** and to ensure the absence of isomeric impurities like N-Acetyl-L-Tyrosine or the di-acetylated byproduct.

## Physicochemical Properties

A summary of the key physical and chemical properties is presented below.

Property	Value	Source(s)
CAS Number	6636-22-2	<sup>[1][5][8]</sup>
Molecular Formula	C <sub>11</sub> H <sub>13</sub> NO <sub>4</sub>	<sup>[1][5]</sup>
Molecular Weight	223.22 g/mol	<sup>[2][5]</sup>
Appearance	White to off-white powder	<sup>[5]</sup>
Melting Point	>190°C (dec.) or 197-204 °C	<sup>[5][8]</sup>
Optical Rotation	[α] <sup>20</sup> <sub>D</sub> = -19 ± 2.5° (c=1 in 80% AcOH)	<sup>[5]</sup>

## Spectroscopic and Chromatographic Analysis

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: This is the most definitive method for structural confirmation and distinguishing between O- and N-acetyl isomers.
  - O-Acetyl Group ( $-\text{OCOCH}_3$ ): A sharp singlet is expected around  $\delta$  2.2-2.3 ppm.
  - N-Acetyl Group ( $-\text{NHCOCH}_3$ ): In the N-acetyl isomer, this singlet appears further upfield, typically around  $\delta$  1.9-2.0 ppm.[9][10]
  - Aromatic Protons: Two doublets corresponding to the AA'BB' system of the para-substituted benzene ring, expected around  $\delta$  7.0-7.3 ppm.
  - Alpha-Proton ( $-\text{CH}(\text{NH}_2)-$ ): A multiplet around  $\delta$  4.0-4.5 ppm.
  - Beta-Protons ( $-\text{CH}_2-$ ): Two diastereotopic protons appearing as multiplets around  $\delta$  3.0-3.3 ppm.
- $^{13}\text{C}$  NMR: Confirms the carbon skeleton. Key signals include the ester carbonyl ( $\sim$ 170 ppm), the carboxylic acid carbonyl ( $\sim$ 175 ppm), the acetyl methyl group ( $\sim$ 21 ppm), and the aromatic carbons (120-150 ppm).

### 2. Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying functional groups.

- Ester Carbonyl ( $\text{C}=\text{O}$ ): A strong, characteristic absorption band is expected around 1750-1770  $\text{cm}^{-1}$ . This is a key differentiator from the N-acetyl isomer, whose amide  $\text{C}=\text{O}$  band appears at a lower frequency (typically 1640-1660  $\text{cm}^{-1}$ ).[11]
- Carboxylic Acid ( $\text{O}-\text{H}$ ): A very broad band from 2500-3300  $\text{cm}^{-1}$ .
- Amine ( $\text{N}-\text{H}$ ): Stretching vibrations for the  $-\text{NH}_3^+$  group around 3000-3200  $\text{cm}^{-1}$ .

### 3. Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

- Expected Mass: The monoisotopic mass is 223.0845 g/mol .

- Ionization: Using electrospray ionization (ESI) in positive mode, the expected molecular ion peak would be  $[M+H]^+$  at  $m/z$  224.0917.[12][13]
4. High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound.
- Methodology: A reverse-phase C18 column is typically used with a mobile phase consisting of an aqueous buffer (e.g., 0.1% TFA in water) and an organic solvent (e.g., acetonitrile or methanol), run in a gradient elution mode.
  - Detection: UV detection at ~275-280 nm is suitable due to the aromatic ring.[14]
  - Expected Result: A high-purity sample (>98%) will show a single major peak with a stable retention time.[5][15] Any significant secondary peaks could indicate the presence of unreacted starting material or isomeric byproducts.

## Conclusion

The successful synthesis of **O-Acetyl-L-Tyrosine** hinges on a deliberate, multi-step strategy that prioritizes the protection of the amino group to achieve selective O-acetylation. This guide provides a robust and logical framework for this synthesis. The subsequent characterization using a suite of orthogonal analytical techniques—NMR, IR, MS, and HPLC—is not merely procedural but forms a self-validating system essential for confirming the product's identity, structure, and purity. Adherence to this comprehensive approach ensures the generation of high-quality **O-Acetyl-L-Tyrosine** suitable for the demanding applications in pharmaceutical and scientific research.

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Address: 3281 E Guasti Rd

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